Cas no 61650-52-0 (2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde)
![2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/61650-52-0x500.png)
2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde
- Benzaldehyde, 2-(3-oxo-1-propenyl)-, (E)-
- 2-[(E)-3-oxoprop-1-enyl]benzaldehyde
- 2-formylcinnamaldehyde
- 2-Formyl-trans-cinnamaldehyde
- o-formylcinnamaldehyde
- trans-2-formylcinnamaldehyde
- AM806772
- (E)-2-(3-OXOPROP-1-ENYL)BENZALDEHYDE
- (E)-2-(3-oxoprop-1-en-1-yl)benzaldehyde
- DB-327894
- 61650-52-0
-
- インチ: InChI=1S/C10H8O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-8H/b6-3+
- InChIKey: NKUFAJLJAJWLPR-ZZXKWVIFSA-N
- ほほえんだ: C1=CC=C(C(=C1)C=CC=O)C=O
計算された属性
- せいみつぶんしりょう: 160.05200
- どういたいしつりょう: 160.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 34.14000
- LogP: 1.71120
2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010028792-10g |
(E)-2-(3-Oxoprop-1-en-1-yl)benzaldehyde |
61650-52-0 | 97% | 10g |
$1350.00 | 2023-09-01 |
2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehydeに関する追加情報
Professional Introduction to 2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde (CAS No. 61650-52-0)
2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde, with the chemical identifier CAS No. 61650-52-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative exhibits a unique structural framework that positions it as a valuable intermediate in the development of various pharmacologically active molecules. The compound's molecular structure, featuring an aromatic benzaldehyde core conjugated with an α,β-unsaturated carbonyl group, imparts distinctive reactivity and potential biological activity.
The< strong>α,β-unsaturated carbonyl moiety present in 2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde is a key feature that enhances its utility in synthetic chemistry. This functional group is well-documented for its participation in diverse chemical transformations, including Michael additions, aldol reactions, and cycloadditions. Such reactions are pivotal in constructing complex molecular architectures, making this compound a versatile building block for drug discovery efforts.
Recent advancements in medicinal chemistry have highlighted the importance of< strong>benzaldehyde derivatives in the design of novel therapeutic agents. The benzaldehyde scaffold is frequently incorporated into molecules targeting various disease pathways due to its ability to modulate biological processes through hydrogen bonding interactions and hydrophobic effects. In particular, the conjugation of benzaldehyde with an unsaturated system has been explored for its potential to enhance binding affinity and metabolic stability.
In the context of contemporary research, 2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde has been investigated for its role in the synthesis of bioactive compounds. Studies have demonstrated its utility in generating derivatives with antimicrobial, anti-inflammatory, and anticancer properties. The unsaturated aldehyde group serves as a reactive site for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.
The< strong>synthetic methodologies employed in the preparation of 2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde are also of considerable interest. Traditional approaches involve the condensation of cinnamaldehyde with appropriate reagents under controlled conditions. However, modern synthetic strategies have focused on optimizing these processes to improve yield and purity while minimizing environmental impact. Catalytic methods and green chemistry principles have been increasingly adopted, reflecting a broader commitment to sustainable chemical practices.
The< strong>biological evaluation of 2-[(1E)-3-oxoprop-1-en-1-yl]benzaldehyde has revealed intriguing potential applications. Preclinical studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. These findings align with the growing interest in natural product-inspired molecules that leverage structural motifs found in biologically active compounds.
The< strong>pharmacokinetic profile of 2-(CAS No. 61650–52–0) derivatives is another critical consideration in their development as therapeutic agents. Researchers are exploring ways to enhance their bioavailability and reduce systemic toxicity through structural modifications. Advances in computational chemistry have facilitated the prediction of pharmacokinetic properties, enabling more efficient design iterations.
The< strong>interdisciplinary nature of research involving 2-(C6H5CHO) derivatives underscores their relevance across multiple scientific domains. Collaboration between organic chemists, biochemists, and pharmacologists has been instrumental in uncovering new applications and refining synthetic routes. This holistic approach ensures that compounds like 2-(CAS No. 61650–52–0) are developed with both efficacy and safety in mind.
In conclusion, 2-[CAS No: 61650–52–0], or more formally known as2-(C6H5CHO), represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. As research continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs through innovative chemical solutions.
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